1-Bromo-3-chloro-5-fluorobenzene

Cross-Coupling Suzuki-Miyaura Regioselective Synthesis

1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) is a halogenated aromatic compound with the molecular formula C6H3BrClF and a molecular weight of 209.44 g/mol. It is a colorless to light yellow clear liquid at room temperature.

Molecular Formula C6H3BrClF
Molecular Weight 209.44 g/mol
CAS No. 33863-76-2
Cat. No. B1273174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-fluorobenzene
CAS33863-76-2
Molecular FormulaC6H3BrClF
Molecular Weight209.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)F
InChIInChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyGGMDFPMASIXEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2): Technical Procurement Overview for a Halogenated Building Block


1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) is a halogenated aromatic compound with the molecular formula C6H3BrClF and a molecular weight of 209.44 g/mol [1]. It is a colorless to light yellow clear liquid at room temperature . Its structure features bromine, chlorine, and fluorine substituents at the 1, 3, and 5 positions of a benzene ring, respectively [2]. This specific arrangement classifies it as a tri-halogenated benzene derivative, a versatile intermediate widely utilized in organic synthesis . The compound is commercially available with a standard purity of ≥98% (GC) .

Why 1-Bromo-3-chloro-5-fluorobenzene is Not Interchangeable with Other Tri-Halogenated Benzene Analogs


While many tri-halogenated benzene derivatives exist, the specific 1-bromo-3-chloro-5-fluoro substitution pattern on the benzene ring is not arbitrarily interchangeable [1]. The distinct reactivity hierarchy of the C-Br, C-Cl, and C-F bonds enables a controlled, sequential functionalization strategy in cross-coupling reactions . The presence of a meta-fluoro group, a meta-chloro group, and a bromo group creates a unique electronic environment and steric profile that dictates regioselectivity and reaction outcomes in complex syntheses, such as those for pharmaceuticals and advanced materials . Substituting a different analog would fundamentally alter the synthetic pathway and could compromise the yield or purity of the target molecule [2].

Quantifiable Differentiation Guide: 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) Procurement Evidence


Reactivity Hierarchy: Selective Suzuki-Miyaura Coupling via C-Br vs. C-Cl Bonds

In Suzuki-Miyaura coupling reactions, the carbon-bromine (C-Br) bond of 1-bromo-3-chloro-5-fluorobenzene is significantly more reactive towards oxidative addition with palladium(0) catalysts compared to its carbon-chlorine (C-Cl) bond . This allows for the highly selective and exclusive coupling of an aryl or vinyl boronic acid at the bromine-substituted position .

Cross-Coupling Suzuki-Miyaura Regioselective Synthesis

Physical Property Differentiation: Density Comparison with a Common Analog (1-Bromo-3,5-dichlorobenzene)

The density of 1-bromo-3-chloro-5-fluorobenzene is reported as 1.72 g/mL at 20°C . In contrast, a closely related analog, 1-bromo-3,5-dichlorobenzene (CAS 19752-55-7), has a density of approximately 1.83 g/mL at 20°C . This lower density is consistent with the substitution of a heavier chlorine atom for a lighter fluorine atom.

Physical Chemistry Material Properties Procurement Specification

Documented Use as a Key Intermediate in OLED Material Synthesis (Patent CN201910529822.1)

A specific patent application (CN201910529822.1) explicitly details the use of 1-bromo-3-chloro-5-fluorobenzene as an essential intermediate in the multi-step synthesis of an organic compound (Compound P1) designed for use in organic electroluminescent devices (OLEDs) [1]. The synthesis involved a reaction of 100 mmol of 1-bromo-3-chloro-5-fluorobenzene with a specific boronic acid to construct the core of the OLED material [2].

OLED Synthesis Material Science Patent Evidence

Refractive Index as a Procurement Specification: Differentiation from 1-Bromo-3-fluoro-5-iodobenzene

The refractive index (n20/D) of 1-bromo-3-chloro-5-fluorobenzene is consistently reported as 1.547 . A different but related tri-halogenated analog, 1-bromo-3-fluoro-5-iodobenzene (CAS 105480-24-2), has a refractive index of approximately 1.60 .

Quality Control Analytical Chemistry Material Purity

Validated Application Scenarios for 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) Based on Evidence


Synthesis of Regiospecifically Functionalized Drug Candidates via Sequential Cross-Coupling

This compound is the preferred starting material for constructing complex pharmaceutical intermediates that require a precise, stepwise introduction of aryl groups. The documented high selectivity of the C-Br bond over the C-Cl bond in Suzuki-Miyaura couplings allows for the initial, clean attachment of one molecular fragment . The remaining C-Cl bond can then be activated under different, more forcing conditions for a second coupling or functionalization, a strategic advantage that simpler di-halogenated analogs cannot provide .

Core Intermediate for Advanced Organic Electronics (OLEDs and OPVs)

1-Bromo-3-chloro-5-fluorobenzene is a critical building block for synthesizing the complex conjugated molecules required in OLEDs and organic photovoltaics (OPVs) [1]. The electron-withdrawing nature of the fluorine and chlorine atoms is key for tuning the HOMO/LUMO energy levels of the final semiconducting material [2]. As evidenced by patent literature, this specific halogenation pattern is integral to creating the necessary molecular architectures for these applications [3].

Quality Control Reference Standard for Tri-Halogenated Benzene Analogs

Due to its well-defined and distinctive physical properties—specifically a density of 1.72 g/mL and a refractive index of 1.547 —this compound serves as a reliable reference for analytical method development and quality control. Procurement teams can use these measurable values to authenticate received shipments and differentiate this material from similar-sounding but chemically distinct analogs, thereby preventing costly synthetic errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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